molecular formula C13H8Br2O B1601929 3,4'-Dibromobenzophenone CAS No. 83699-51-8

3,4'-Dibromobenzophenone

Cat. No. B1601929
CAS RN: 83699-51-8
M. Wt: 340.01 g/mol
InChI Key: ZHJZMUSEZIVLML-UHFFFAOYSA-N
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Description

3,4’-Dibromobenzophenone is a chemical compound with the molecular formula C13H8Br2O . It is a derivative of benzophenone, which is a type of aromatic ketone . It is used in the synthesis of high molecular weight poly (p -phenylene) derivatives via palladium-catalyzed polycondensation reaction .


Synthesis Analysis

The synthesis of 3,4’-Dibromobenzophenone can be achieved from 3-Bromofuran and 1,4-Pentadien-3-ol . Another method involves Friedel-Crafts Acylation, where the starting materials consist of 4-bromobenzoyl chloride and bromobenzene, with aluminum chloride as a catalyst .


Molecular Structure Analysis

The molecular structure of 3,4’-Dibromobenzophenone is similar to that of 4,4’-Dibromobenzophenone, which has an average mass of 340.010 Da and a monoisotopic mass of 337.894165 Da . The structure of a similar compound, 3,3’-dibromobenzophenone, has been refined by three-dimensional methods, including anisotropic full-matrix least squares .


Chemical Reactions Analysis

3,4’-Dibromobenzophenone is used in the synthesis of high molecular weight poly (p-phenylene) derivatives through a palladium-catalyzed polycondensation reaction . This suggests that it can participate in complex chemical reactions involving palladium catalysts.

Scientific Research Applications

Phosphorescent Materials Study

3,4'-Dibromobenzophenone has been explored in the study of phosphorescent materials. Veeman, Poel, and Waals (1975) reported experiments on level anticrossing and cross-relaxation effects in phosphorescent benzophenone and 4,4′-dibromobenzophenone crystals, highlighting the importance of these substances in the study of phosphorescence and its underlying mechanisms (Veeman, Poel, & Waals, 1975).

Supramolecular Metallacycle Construction

In the field of supramolecular chemistry, 3,4'-Dibromobenzophenone has been utilized in the construction of organoplatinum(II) supramolecular metallacycles. Mbonu, Sun, and Stang (2021) used coordination-driven self-assembly reactions of 4, 4′-dibromobenzophenone with tetrakis(triethyl phosphine) platinum to develop structures with potential applications in catalysis, energy storage, and biomedicine (Mbonu, Sun, & Stang, 2021).

Crystal Structure Analysis

Pattabhi and Venkatesan (1973) investigated the crystal and molecular structure of 3,3′-dibromobenzophenone, providing crucial insights into the stereochemistry of benzophenone derivatives. Their work contributes to the understanding of the conformation and structural properties of these compounds (Pattabhi & Venkatesan, 1973).

Synthesis of Polymeric Materials

The synthesis of polymeric materials using 3,4'-Dibromobenzophenone as a precursor is another significant area of research. Bochmann and Lu (1994) discussed the cross-coupling reactions of dibromobenzophenone diacetals for the synthesis of poly(biphenylene ketone)s, indicating the role of this compound in developing advanced polymeric materials (Bochmann & Lu, 1994).

Antioxidant Activity

Li, Li, Gloer, and Wang (2011) explored the antioxidant activity of bromophenols, including compounds similar to 3,4'-Dibromobenzophenone, in marine red algae. Their findings suggest potential applications of these compounds in natural antioxidant production (Li, Li, Gloer, & Wang, 2011).

Synthesis of Conjugated Polymers

The synthesis of conjugated polymers bearing 3,4'-Dibromobenzophenone structures is an area of interest for material science. For example, Guan-jun (2010) synthesized polymers containing 4,4'-dibromobenzophenone and investigated their photochromic properties, demonstrating the potential of this compound in the development of photosensitive materials (Guan-jun, 2010).

Safety and Hazards

3,4’-Dibromobenzophenone should be handled with care to avoid contact with skin and eyes, and to prevent inhalation or ingestion . It is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

(3-bromophenyl)-(4-bromophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Br2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHJZMUSEZIVLML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568106
Record name (3-Bromophenyl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4'-Dibromobenzophenone

CAS RN

83699-51-8
Record name (3-Bromophenyl)(4-bromophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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